molecular formula C14H19NO2 B2987727 (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate CAS No. 1082053-91-5

(R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

Cat. No.: B2987727
CAS No.: 1082053-91-5
M. Wt: 233.311
InChI Key: DYXZLKUYFDDIAN-DGCLKSJQSA-N
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Description

(R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate is a chiral pyrrolidine derivative of significant interest in medicinal and organic chemistry research. Chiral pyrrolidines are privileged structural motifs found in numerous bioactive compounds and serve as critical building blocks for ligands and organocatalysts . The specific stereochemistry of this compound makes it a valuable synthon for the asymmetric synthesis of complex molecules. Its primary research application lies in its potential as a key intermediate in the development of protease inhibitors . Research into HIV-1 protease inhibitors has utilized structurally similar pyrrolidine-carboxylate compounds to create potent therapeutic agents that combat drug-resistant viral variants . Furthermore, related pyrrolidine derivatives are extensively employed in the development of organocatalysts, which facilitate a wide range of enantioselective transformations, including aldol and Michael addition reactions . The scaffold is also a cornerstone in constructing novel chemical entities for drug discovery programs. This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

methyl (3R)-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11(12-6-4-3-5-7-12)15-9-8-13(10-15)14(16)17-2/h3-7,11,13H,8-10H2,1-2H3/t11-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXZLKUYFDDIAN-DGCLKSJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CCC(C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2CC[C@H](C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ®-methyl 1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Differences

The compound’s pyrrolidine backbone distinguishes it from azetidine (4-membered ring) and aziridine (3-membered ring) analogs. For example:

  • 1-{(R)-1-[(R)-1-phenylethyl]azetidin-2-yl}ethanone (9c): Features a smaller azetidine ring, reducing steric hindrance compared to pyrrolidine derivatives. This impacts reactivity in ring-opening reactions and enantioselectivity in catalytic applications .
  • (E)-methyl 3-((S)-1-((R)-1-phenylethyl)aziridin-2-yl)acrylate (1c) : The aziridine ring’s higher strain increases electrophilicity, favoring regioselective reactions (e.g., Wittig reactions with 88:12 cis:trans selectivity) .
Table 1: Structural Comparison
Compound Ring Size Substituents Key Reactivity Features
(R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate 5-membered Methyl ester (C3), (R)-1-phenylethyl Steric hindrance influences nucleophilicity
9c (azetidine derivative) 4-membered Ethanone (C2), (R)-1-phenylethyl Faster ring-opening due to lower strain
1c (aziridine derivative) 3-membered Acrylate ester (C3), (R)-1-phenylethyl High regioselectivity in alkene formation

Physical and Spectroscopic Properties

While spectral data for the exact compound are unavailable, analogs provide benchmarks:

  • FTIR : Methyl ester carbonyl stretches (~1675 cm$ ^{-1} $) and aromatic C-H bends (~1504 cm$ ^{-1} $) are consistent across esters like 14{4,5} (a pyrrolidine-3-carboxylic acid derivative) .
  • NMR : The (R)-1-phenylethyl group generates characteristic aromatic resonances (δ 7.2–7.4 ppm) and diastereotopic splitting in $ ^1H $ NMR, as seen in azetidine derivatives .

Functional Group Variations

  • Fluorinated Analogs : Fluorine substitution in R-F (ferroelectric compounds) improves thermal stability and dipole alignment, suggesting that fluorination of the phenylethyl group could modulate the target compound’s properties .

Biological Activity

(R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate, with CAS number 1082053-91-5, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H19NO2
  • Molecular Weight : 233.31 g/mol
  • CAS Number : 1082053-91-5

This compound features a pyrrolidine ring substituted with a phenylethyl group and a carboxylate moiety, which contributes to its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate. For instance, a study involving various cancer cell lines demonstrated that this compound can significantly reduce cell viability in models of aggressive cancers such as triple-negative breast cancer. The treatment resulted in a decrease in cell viability by up to 55% at a concentration of 10 µM over three days, indicating its potential as an anticancer agent .

The mechanism through which (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate exerts its effects may involve modulation of key signaling pathways associated with cancer cell proliferation and survival. The compound's interaction with specific receptors or enzymes involved in tumor growth is an area of ongoing research.

In Vitro Studies

In vitro studies have shown that (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate exhibits moderate antibacterial activity against various pathogens. It was tested against strains such as Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) that suggest its potential as an antimicrobial agent .

In Vivo Studies

In vivo studies using xenograft models have provided further insights into the efficacy of (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate. When administered to mice bearing tumors, the compound demonstrated significant tumor reduction, reinforcing its promise in therapeutic applications .

Data Table: Summary of Biological Activities

Activity Type Tested Pathogens/Cell Lines Effect Concentration Reference
AntitumorMDA-MB-231 (breast cancer)Decreased viability by 55%10 µM
AntibacterialStaphylococcus aureusModerate activityMIC unspecified
AntibacterialEscherichia coliModerate activityMIC unspecified

Case Study 1: Antitumor Efficacy

A systematic investigation was conducted on the antitumor effects of (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate using both in vitro and in vivo models. The compound was shown to inhibit tumor growth significantly in xenograft models, suggesting its utility in cancer therapy.

Case Study 2: Antimicrobial Properties

Another study evaluated the antimicrobial properties of this compound against common bacterial strains. It was found to exhibit effective inhibition at certain concentrations, indicating potential use as an antibacterial agent.

Q & A

Q. What synthetic strategies are recommended for preparing (R)-methyl 1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate with high enantiomeric purity?

Methodological Answer:

  • Chiral Auxiliary Approach : Use (R)-1-phenylethylamine as a chiral auxiliary to control stereochemistry during pyrrolidine ring formation. Mitsunobu conditions (e.g., DIAD, PPh3) can enforce retention of configuration at stereogenic centers .
  • Stepwise Synthesis : Couple pre-formed (R)-1-phenylethylamine with pyrrolidine-3-carboxylate intermediates. Protect the pyrrolidine nitrogen with Boc groups to avoid racemization, followed by deprotection and methylation .
  • Optimization : Monitor reaction progress via TLC or LCMS (e.g., m/z 531 [M-H]<sup>-</sup> as in analogous compounds) to identify byproducts and adjust conditions (e.g., 0–20°C in CH2Cl2 with DMAP/triethylamine) .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures (e.g., triclinic P1 systems with α/β/γ angles ~77–87°) to assign absolute configurations .
  • Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) with UV detection. Compare retention times to enantiomerically pure standards .
  • NMR with Chiral Shift Reagents : Employ Eu(hfc)3 to split diastereotopic proton signals in <sup>1</sup>H NMR .

Q. What purification techniques are effective for isolating the target compound post-synthesis?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate diastereomers or enantiomers. Monitor fractions via LCMS .
  • Recrystallization : Optimize solvent systems (e.g., EtOAc/hexane) based on solubility differences observed in related pyrrolidine carboxylates .

Advanced Research Questions

Q. How can enantiomeric impurities be resolved during large-scale synthesis?

Methodological Answer:

  • Diastereomeric Salt Formation : React the racemic mixture with chiral acids (e.g., L-tartaric acid) to precipitate diastereomeric salts, followed by selective crystallization .
  • Enzymatic Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze ester groups in one enantiomer, enabling separation .

Q. What analytical methods are suitable for assessing compound stability under varying conditions?

Methodological Answer:

  • Stress Testing : Expose the compound to heat (40–80°C), UV light, and humidity. Monitor degradation via HPLC (retention time ~0.88 minutes in C18 columns) and quantify impurities >0.1% .
  • Kinetic Studies : Use Arrhenius plots to predict shelf-life under accelerated storage conditions (e.g., 25°C/60% RH) .

Q. How should researchers reconcile discrepancies in synthetic yields reported for similar pyrrolidine derivatives?

Methodological Answer:

  • Parameter Screening : Systematically vary catalysts (e.g., DMAP vs. DBU), temperatures (0°C vs. RT), and solvents (CH2Cl2 vs. THF) to identify critical factors. For example, lower temperatures (0–20°C) may reduce side reactions in sulfonylation steps .
  • Byproduct Identification : Use high-resolution LCMS to detect intermediates (e.g., tert-butyl oxycarbonyl-protected species) that may divert reaction pathways .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation/contact, as recommended for structurally similar pyrrolidine derivatives .
  • Waste Disposal : Neutralize acidic/basic residues before transferring to licensed waste management services .

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